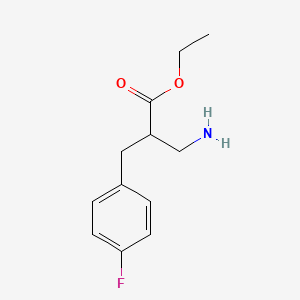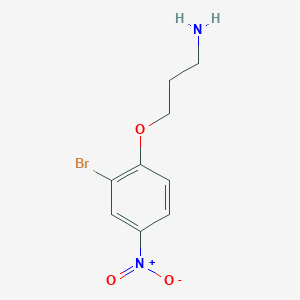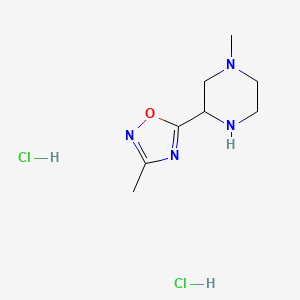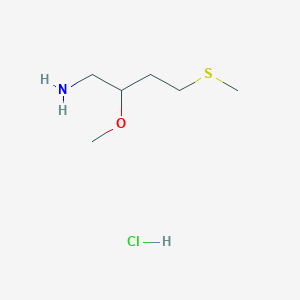![molecular formula C10H9FN2O B13512878 [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol](/img/structure/B13512878.png)
[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol: is an organic compound with the molecular formula C10H9FN2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Substitution Reactions: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to ensure efficient and scalable production.
化学反応の分析
Types of Reactions:
Oxidation: [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenylmethanol derivatives
科学的研究の応用
Chemistry: [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators .
Medicine: Its imidazole ring is a common pharmacophore in many therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other functional materials .
作用機序
The mechanism of action of [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites.
Receptors: It can interact with receptors, altering their signaling pathways and physiological responses.
類似化合物との比較
[4-(1H-Imidazol-1-yl)phenyl]methanol: Similar structure but lacks the fluorine atom.
[3-Chloro-4-(1H-imidazol-1-yl)phenyl]methanol: Similar structure with a chlorine atom instead of fluorine.
[3-Bromo-4-(1H-imidazol-1-yl)phenyl]methanol: Similar structure with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in [3-Fluoro-4-(1h-imidazol-1-yl)phenyl]methanol imparts unique electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and non-halogenated analogs .
特性
分子式 |
C10H9FN2O |
|---|---|
分子量 |
192.19 g/mol |
IUPAC名 |
(3-fluoro-4-imidazol-1-ylphenyl)methanol |
InChI |
InChI=1S/C10H9FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-5,7,14H,6H2 |
InChIキー |
DDUSLVONOLHYSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CO)F)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride](/img/structure/B13512808.png)


![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)


![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)


![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)

